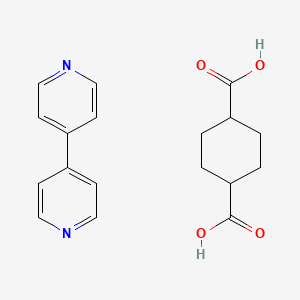
Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is a coordination compound formed by the interaction of cyclohexane-1,4-dicarboxylic acid and 4,4’-bipyridine in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by the hydrogenation of terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air and a transition metal catalyst.
Industrial Production Methods
Industrial production of cyclohexane-1,4-dicarboxylic acid often involves the hydrogenation of terephthalic acid due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane compounds.
Aplicaciones Científicas De Investigación
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Polymer Chemistry: The compound is used as a building block for the synthesis of polyesters and polyamides.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) exerts its effects involves the formation of coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic Acid: Similar in structure but lacks the cyclohexane ring.
Cyclohexane-1,2-dicarboxylic Acid: Differing in the position of carboxylic acid groups.
4,4’-Bipyridine: Similar ligand but without the cyclohexane-1,4-dicarboxylic acid component.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in materials science and catalysis .
Propiedades
Número CAS |
869848-17-9 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
cyclohexane-1,4-dicarboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-8H;5-6H,1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
GFHIVXOFKOIDNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
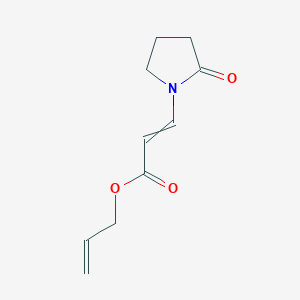
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)


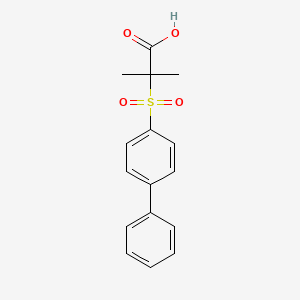
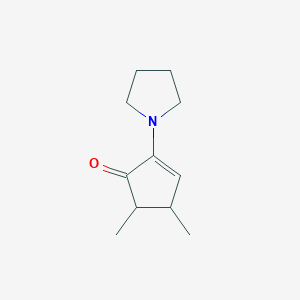
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
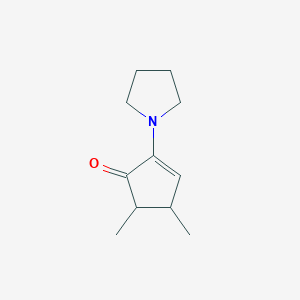
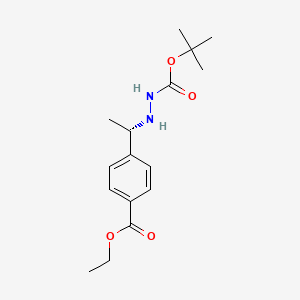
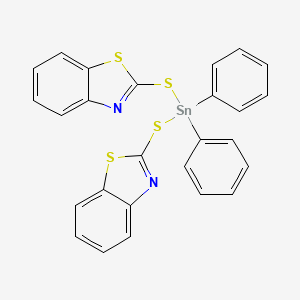
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)

